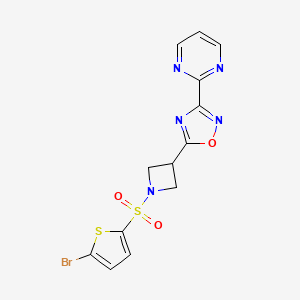![molecular formula C20H15NO2 B2892851 (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 22311-74-6](/img/structure/B2892851.png)
(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . A series of quinoline-4-carboxylic acid linked COFs have been reported .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . A series of quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction .Molecular Structure Analysis
The structural build-up of the synthesized compounds was based on the spectro-analytical data .Chemical Reactions Analysis
The obtained acid–base bifunctional COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Scientific Research Applications
Development of Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid derivatives, which are structurally similar to the compound , have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These compounds could be a rich source of biological potential .
Green and Clean Syntheses
Quinoline derivatives can be synthesized using alternative reaction methods that are environmentally friendly. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, and using ionic liquids .
Construction of Acid-Base Bifunctional Covalent Organic Frameworks (COFs)
Quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction . The obtained acid-base bifunctional COFs are chemically stable and can highly promote one-pot cascade deacetalization-Knoevenagel condensation reaction in a heterogeneous way .
Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
Quinoline and its analogues have a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory . The well-known drugs primaquine and chloroquine (antimalarial), bedaquiline (antitubercular), ciprofloxacin (antibiotic), pitavastatin (cholesterol lowering) are some examples among a broad class of compounds with quinoline pharmacophores .
Synthesis of Quinolines and their Derivatives from α,β-Unsaturated Aldehydes
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .
properties
IUPAC Name |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJABMSUQZRPTE-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2892788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)